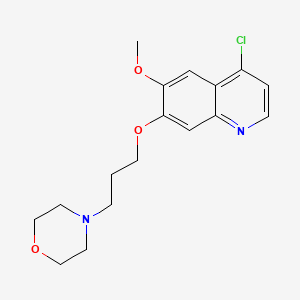
4-(3-((4-Chloro-6-methoxyquinolin-7-yl)oxy)propyl)morpholine
Cat. No. B3177688
Key on ui cas rn:
205448-32-4
M. Wt: 336.8 g/mol
InChI Key: NNBAWPGQHJMVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314232B2
Procedure details


4-Chloro-6-(methyloxy)-7-{[3-(4-morpholinyl)propyl]oxy}quinoline (60 mg, 0.18 mmol), N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide, Pd(OAc)2 (4 mg, 0.018 mmol), racemic-2-(di-tert-butylphosphino)-1,1′-binaphthyl (14.2 mg, 0.035 mmol), and K3PO4 (57 mg, 0.27 mmol) were added into a vial equipped with a stirring bar and purged with N2. Anisole (400 μL) was added and the open vial was placed under a stream of N2 for ˜2 min. The vial was capped and the mixture was heated to 110° C. for 32 min, at which time the reaction was found to be complete.
Quantity
60 mg
Type
reactant
Reaction Step One

Name
N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Quantity
14.2 mg
Type
reactant
Reaction Step One

Name
K3PO4
Quantity
57 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[F:24][C:25]1[CH:26]=[C:27]([N:32]([C:41]2[CH:46]=[CH:45][C:44]([F:47])=[CH:43][CH:42]=2)[C:33]([C:35]2([C:38]([NH2:40])=[O:39])[CH2:37][CH2:36]2)=[O:34])[CH:28]=[CH:29][C:30]=1[OH:31].C(P(C(C)(C)C)C1C=CC2C(=CC=CC=2)C=1C1C2C(=CC=CC=2)C=CC=1)(C)(C)C.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>CC([O-])=O.CC([O-])=O.[Pd+2]>[F:24][C:25]1[CH:26]=[C:27]([N:32]([C:41]2[CH:42]=[CH:43][C:44]([F:47])=[CH:45][CH:46]=2)[C:33]([C:35]2([C:38]([NH2:40])=[O:39])[CH2:37][CH2:36]2)=[O:34])[CH:28]=[CH:29][C:30]=1[O:31][C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH2:15][CH2:16][CH2:17][N:18]3[CH2:23][CH2:22][O:21][CH2:20][CH2:19]3)=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1 |f:3.4.5.6,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1
|
|
Name
|
N1-(3-Fluoro-4-hydroxyphenyl)-N1-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=CC1O)N(C(=O)C1(CC1)C(=O)N)C1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
14.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C1=CC=CC2=CC=CC=C12)C(C)(C)C
|
|
Name
|
K3PO4
|
|
Quantity
|
57 mg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
4 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a vial equipped with a stirring bar
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with N2
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Anisole (400 μL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was capped
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C=CC1OC1=CC=NC2=CC(=C(C=C12)OC)OCCCN1CCOCC1)N(C(=O)C1(CC1)C(=O)N)C1=CC=C(C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
